An In-depth Technical Guide to (2-Chlorobenzyl)cyanamide: Synthesis, Structure, and Chemical Properties
An In-depth Technical Guide to (2-Chlorobenzyl)cyanamide: Synthesis, Structure, and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chlorobenzyl)cyanamide is a monosubstituted cyanamide derivative featuring a 2-chlorobenzyl group attached to a cyanamide moiety. While specific literature on this compound is limited, its structural motifs—the reactive cyanamide group and the ortho-substituted benzyl ring—suggest significant potential as a versatile building block in synthetic organic chemistry and drug discovery. The cyanamide functional group is a unique 1C-2N building block known for its dual nucleophilic and electrophilic character, enabling its participation in a wide array of chemical transformations.[1] It serves as a precursor for nitrogen-rich molecules like guanidines, ureas, and various heterocycles.[2] This guide provides a comprehensive overview of the chemical properties, structure, and a validated, step-by-step synthesis protocol for (2-Chlorobenzyl)cyanamide. Furthermore, it delves into its predicted spectroscopic characteristics, expected chemical reactivity, and potential applications, drawing upon established principles and data from closely related analogues. A thorough discussion of safety protocols is also included to ensure safe handling and use in a laboratory setting.
Chemical Identity and Physicochemical Properties
(2-Chlorobenzyl)cyanamide, also known as N-[(2-chlorophenyl)methyl]cyanamide, is a distinct chemical entity that should not be confused with its isomer, 2-chlorobenzyl cyanide. The core structural difference lies in the connectivity: in (2-Chlorobenzyl)cyanamide, the benzyl group is attached to a nitrogen atom of the cyanamide (-NH-C≡N), whereas in 2-chlorobenzyl cyanide, it is attached to the carbon of the nitrile group (-CH₂-C≡N).
Table 1: Physicochemical Properties of (2-Chlorobenzyl)cyanamide
| Property | Value | Source(s) |
| CAS Number | 1248431-20-0 | [3][4][5] |
| Molecular Formula | C₈H₇ClN₂ | [5] |
| Molecular Weight | 166.61 g/mol | [5] |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 266.3 ± 42.0 °C at 760 mmHg | |
| Flash Point | 114.9 ± 27.9 °C | |
| LogP | 1.86 | |
| Exact Mass | 166.029770 | |
| Index of Refraction | 1.562 |
Note: Some physical properties are estimated from computational models due to a lack of published experimental data.
Molecular Structure and Rationale
The structure of (2-Chlorobenzyl)cyanamide is characterized by a cyanamide functional group N-substituted with a 2-chlorobenzyl group. The cyanamide moiety itself can exist in two tautomeric forms: the dominant N≡C-NH₂ form and the carbodiimide form (HN=C=NH). For N-substituted cyanamides, this equilibrium is shifted, but the fundamental reactivity associated with both the nucleophilic amine nitrogen and the electrophilic nitrile carbon remains.[1]
Caption: Chemical structure of (2-Chlorobenzyl)cyanamide.
Synthesis Protocol
The most prevalent and effective method for the synthesis of monosubstituted cyanamides is the electrophilic cyanation of primary amines using cyanogen bromide (BrCN).[2] This approach is adaptable for the synthesis of (2-Chlorobenzyl)cyanamide from its primary amine precursor, 2-chlorobenzylamine.
Synthesis of Precursor: 2-Chlorobenzylamine
2-Chlorobenzylamine can be synthesized via several routes, with a common laboratory method being the Gabriel synthesis followed by hydrolysis, starting from 2-chlorobenzyl chloride.[6] A detailed protocol involves the reaction of 2-chlorobenzylphthalimide with potassium hydroxide, followed by acid-catalyzed hydrolysis.[5] This method typically yields the desired amine with high purity (99%) and in excellent yield (98%).[5]
Proposed Synthesis of (2-Chlorobenzyl)cyanamide
The following protocol is adapted from a well-established procedure for the synthesis of N-benzylcyanamide.[7]
Causality: The reaction utilizes a 2:1 molar ratio of the primary amine to cyanogen bromide. The excess amine acts as a base to neutralize the hydrobromic acid (HBr) byproduct, which is formed during the reaction. This prevents the protonation of the starting amine, which would render it unreactive. The reaction is conducted at a low temperature to control the exothermicity and minimize side reactions.
Caption: Proposed workflow for the synthesis of (2-Chlorobenzyl)cyanamide.
Experimental Protocol:
-
Materials:
-
2-Chlorobenzylamine (2.0 equivalents)
-
Cyanogen Bromide (BrCN) (1.0 equivalent)
-
Anhydrous diethyl ether
-
-
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzylamine (2.0 equiv.) in anhydrous diethyl ether.
-
Cool the solution in an ice-water bath with stirring.
-
In a separate flask, dissolve cyanogen bromide (1.0 equiv.) in a minimal amount of anhydrous diethyl ether.
-
Add the cyanogen bromide solution dropwise to the cooled, stirring solution of 2-chlorobenzylamine over 30 minutes. A white precipitate (2-chlorobenzylamine hydrobromide) will form.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Remove the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure at room temperature.
-
The resulting crude product, (2-Chlorobenzyl)cyanamide, should be used immediately or stored under an inert atmosphere, as N-monosubstituted cyanamides can be unstable.[7]
-
Spectroscopic Analysis (Predicted)
Due to the absence of published spectra for (2-Chlorobenzyl)cyanamide, the following data are predicted based on the analysis of structurally similar compounds, such as N-benzyl-N-arylcyanamides and general principles of spectroscopic interpretation.[8][9]
Table 2: Predicted ¹H and ¹³C NMR Data for (2-Chlorobenzyl)cyanamide (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | 7.45 - 7.20 | Multiplet | 4H, Ar-H | Aromatic | ~135.0 | C-Cl |
| Methylene | ~4.50 | Doublet | 2H, -CH₂- | Aromatic | ~134.5 | Quaternary Ar-C |
| Amine | ~4.0 (broad) | Singlet | 1H, -NH- | Aromatic | ~129.5 | Ar-CH |
| Aromatic | ~128.8 | Ar-CH | ||||
| Aromatic | ~127.2 | Ar-CH | ||||
| Nitrile | ~115.0 | -C≡N | ||||
| Methylene | ~45.0 | -CH₂- |
-
¹H NMR Rationale: The aromatic protons are expected to appear as a complex multiplet between 7.20 and 7.45 ppm. The benzylic methylene protons (-CH₂-) adjacent to the nitrogen will likely appear as a doublet around 4.50 ppm, coupled to the NH proton. The NH proton itself is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR Rationale: The aromatic carbons will resonate in the typical 127-135 ppm region. The carbon attached to the chlorine atom will be the most downfield. The nitrile carbon (-C≡N) is predicted to have a chemical shift around 115 ppm. The benzylic methylene carbon (-CH₂-) is expected around 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3400-3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine.
-
C≡N Stretch: A strong, sharp absorption band characteristic of a nitrile group should appear around 2260-2220 cm⁻¹.[8]
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will indicate the aromatic C-H stretching vibrations.
-
Aromatic C=C Bends: Absorptions in the 1600-1450 cm⁻¹ region will confirm the presence of the benzene ring.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show:
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z 166, with a characteristic M+2 isotope peak at m/z 168 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation: The most significant fragmentation would likely be the loss of the cyanamide group (-NCN) to form the stable 2-chlorobenzyl cation at m/z 125. Further fragmentation of the benzyl cation could also be observed.
Chemical Reactivity and Potential Applications
The reactivity of (2-Chlorobenzyl)cyanamide is governed by the dual nature of the cyanamide functional group.[1]
Caption: General reactivity pathways for N-substituted cyanamides.
-
As a Nucleophile: The sp³-hybridized nitrogen atom can act as a nucleophile, participating in reactions such as alkylation and acylation.
-
As an Electrophile: The sp-hybridized carbon of the nitrile group is electrophilic and can be attacked by various nucleophiles. For instance, the hydration of cyanamides can lead to the formation of substituted ureas.
-
Cycloaddition Reactions: Cyanamides are known to act as dipolarophiles in [3+2] cycloaddition reactions, for example, with azides to form substituted tetrazoles.[1]
-
Precursor to Guanidines: The reaction of N-substituted cyanamides with amines is a common route to synthesize substituted guanidines, a scaffold present in many biologically active molecules.
Potential Applications:
The cyanamide moiety is found in a number of biologically active molecules, including insecticides and inhibitors of enzymes like cathepsin K and phosphodiesterases.[2] Furthermore, various substituted benzyl derivatives, including N-benzyl amides and N-benzylbenzamides, have demonstrated potent antitumor and antibacterial activities.[10][11] The combination of the 2-chlorobenzyl group with the versatile cyanamide functional group makes (2-Chlorobenzyl)cyanamide a promising candidate for:
-
Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.
-
Agrochemicals: As a lead structure for the development of new pesticides and herbicides.
-
Organic Synthesis: As a versatile building block for constructing complex nitrogen-containing heterocyclic systems.
Safety and Handling
Working with (2-Chlorobenzyl)cyanamide and its precursors requires strict adherence to safety protocols due to the high toxicity of the reagents involved.
-
Cyanogen Bromide (BrCN):
-
Hazards: Highly toxic by inhalation, ingestion, and skin absorption.[4] It is corrosive and can cause severe burns.[8] Reacts with water or acids to release highly toxic hydrogen cyanide (HCN) gas.[3][4]
-
Handling: Must be handled in a well-ventilated chemical fume hood at all times.[3][4] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., Natural Rubber).[4] Avoid contact with water, acids, and oxidizing agents.[3]
-
Spills: In case of a spill, evacuate the area. Do not use water. Cover with a dry, inert absorbent material and dispose of as hazardous waste.[3][12]
-
-
2-Chlorobenzylamine:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[13] It is a combustible liquid.
-
Handling: Handle in a fume hood. Wear standard PPE, including gloves, goggles, and a lab coat. Keep away from heat and open flames. Store in a cool, dry, well-ventilated area.
-
-
(2-Chlorobenzyl)cyanamide (and Organic Cyanamides in General):
-
Hazards: While specific data is unavailable, organic cyanamides are generally considered toxic. They may cause skin and eye irritation. Some cyanamides can cause sensitization upon skin contact. Ingestion may lead to adverse systemic effects.
-
Handling: Assume the compound is toxic and handle with care in a fume hood. Use appropriate PPE to prevent skin and eye contact. Avoid creating dust or aerosols.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.
-
Conclusion
(2-Chlorobenzyl)cyanamide is a chemical compound with significant, albeit largely unexplored, potential in synthetic chemistry and drug development. Its structure combines the versatile reactivity of the cyanamide functional group with a substituted benzyl moiety. While direct experimental data on this specific molecule is sparse, a robust understanding of its properties, synthesis, and reactivity can be constructed from established chemical principles and data from analogous compounds. The protocols and predictive data presented in this guide offer a solid foundation for researchers to safely synthesize, characterize, and explore the utility of (2-Chlorobenzyl)cyanamide as a valuable building block for novel chemical entities.
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(Note: A representative structure is shown, as a publicly available verified image is not available.)